Bambuterol hydrochloride, (R)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
662138-63-8 |
|---|---|
Molecular Formula |
C18H30ClN3O5 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m0./s1 |
InChI Key |
LBARATORRVNNQM-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
R Bambuterol Hydrochloride As a Chiral Prodrug
(R)-Bambuterol hydrochloride is the hydrochloride salt of the (R)-stereoisomer of bambuterol (B1223079). Bambuterol functions as a prodrug, an inactive compound that undergoes metabolic conversion in the body to yield the pharmacologically active agent, terbutaline (B1683087). wikipedia.orgtcichemicals.com The core structure of bambuterol possesses a chiral center, resulting in two non-superimposable mirror-image forms known as enantiomers: (R)-bambuterol and (S)-bambuterol. The "(R)-" designation specifies the absolute configuration of the substituents around this chiral carbon according to the Cahn-Ingold-Prelog convention.
The transformation of bambuterol into terbutaline is a complex process primarily involving hydrolysis by the enzyme butyrylcholinesterase (BChE), followed by oxidation. nih.govresearchgate.net The stereochemistry of the bambuterol molecule significantly influences this metabolic pathway. Research focused on individual enantiomers like (R)-bambuterol is critical to understanding the stereoselective nature of these metabolic processes and how they affect the formation of the active drug.
Stereochemical Significance in β2 Adrenergic Agonist Research
The principle of stereochemistry is paramount in the field of β2-adrenergic agonists. For many chiral drugs, the therapeutic effects are predominantly associated with one enantiomer, termed the eutomer, while the other enantiomer, the distomer, may be less active or inactive. google.com In the context of β2-agonists, it is widely recognized that the bronchodilatory activity resides primarily in the (R)-enantiomers. researchgate.netresearchgate.net
Specifically, the therapeutic efficacy of terbutaline (B1683087) is attributed to (R)-terbutaline. tcichemicals.com Consequently, the metabolic pathway that converts (R)-bambuterol into (R)-terbutaline is of great scientific interest. Studies have shown that the hydrolysis of bambuterol (B1223079) is enantioselective, with the (R)-enantiomer being metabolized more rapidly than its (S)-counterpart. One study found that the hydrolysis of (R)-bambuterol by human butyrylcholinesterase was fourfold faster than that of (S)-bambuterol. nih.gov Another investigation noted that the rate of inhibition of BChE by the (R)-enantiomer was approximately five times faster than with the (S)-enantiomer. nih.gov This stereoselective metabolism underscores the importance of studying the pure (R)-enantiomer to fully comprehend the drug's structure-activity relationship and to potentially develop more targeted therapeutic agents. google.com
Scope of Academic Inquiry into R Bambuterol Hydrochloride
Asymmetric Synthetic Methodologies for (R)-Bambuterol Hydrochloride
The synthesis of enantiomerically pure (R)-Bambuterol hydrochloride is a key focus in pharmaceutical chemistry, aiming to provide a more selective therapeutic agent. google.com
Key Synthetic Routes and Reaction Pathways
Several synthetic strategies have been developed to produce (R)-Bambuterol hydrochloride with high enantiomeric purity. One prominent method starts with 1-(3,5-dihydroxyphenyl)ethanone. researchgate.netresearchgate.net This starting material undergoes esterification with dimethylcarbamic chloride, followed by bromination using copper (II) bromide. researchgate.netresearchgate.net A crucial step in this pathway is the asymmetric reduction of the resulting carbonyl group. researchgate.netresearchgate.net
This reduction can be achieved using chemical or biological methods. A chemical approach utilizes (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-chloride™)) as an asymmetrical reducing agent. researchgate.netresearchgate.net Subsequently, epoxide ring closure with sodium hydroxide (B78521) and ring expansion with tert-butylamine (B42293) yields the desired (R)-Bambuterol. researchgate.net
Alternatively, a biocatalytic approach employs the asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone using whole cells of the yeast Williopsis californica JCM 3600. researchgate.net This method has been shown to produce the enantiomerically pure (R)-alcohol, a key intermediate, in high yield. researchgate.net The synthesis of the related β2-agonist, (R)-terbutaline, has also been achieved through the asymmetric reduction of a substituted α-chloroacetophenone derivative using the same yeast, highlighting the utility of this biocatalyst. researchgate.net
Another synthetic approach involves the dynamic kinetic resolution (DKR) of aromatic chlorohydrins. acs.org This method utilizes a lipase, such as Pseudomonas cepacia lipase, in combination with a ruthenium catalyst to produce chlorohydrin acetates in high yields and with high enantiomeric excesses. acs.org These optically pure intermediates are then transformed into the final chiral β2-adrenoceptor agonists. acs.org
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 1-(3,5-dihydroxyphenyl)ethanone | Starting material | researchgate.netresearchgate.net |
| Dimethylcarbamic chloride | Esterification agent | researchgate.netresearchgate.net |
| Copper (II) bromide | Brominating agent | researchgate.net |
| (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-chloride™) | Asymmetric reducing agent | researchgate.netgoogle.comresearchgate.net |
| Williopsis californica JCM 3600 | Biocatalyst for asymmetric reduction | researchgate.net |
| Pseudomonas cepacia lipase | Enzyme for dynamic kinetic resolution | acs.org |
| Ruthenium catalyst | Catalyst for dynamic kinetic resolution | acs.org |
Achieving High Enantiomeric Purity
The primary goal of these synthetic strategies is to achieve a high enantiomeric excess (e.e.) of the desired (R)-enantiomer. The asymmetric reduction using (-)-DIP-chloride™ has been reported to yield (R)-Bambuterol with an e.e. up to 99%. researchgate.netresearchgate.net Similarly, the biocatalytic reduction with Williopsis californica JCM 3600 produces enantiomerically pure (R)-alcohol. researchgate.net
Diastereoisomeric salt formation is another technique employed to achieve high enantiomeric purity. This method involves the resolution of racemic bambuterol using a chiral acid, such as o-chloromandelic acid. researchgate.net The resulting diastereomeric salts can be separated, and subsequent treatment yields the individual enantiomers with high chemical and enantiomeric purity, both reported to exceed 99%. researchgate.net
Stereoselective Separation and Characterization Techniques
The separation and analysis of enantiomers are critical for ensuring the purity of the final product.
Preparative Enantioseparation Approaches
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on a larger scale. nih.govencyclopedia.pub For bambuterol, effective separation has been achieved using chiral HPLC columns, particularly those based on amylose, such as the Chiralpak AD column. researchgate.netnih.govresearchgate.net This method allows for the isolation of the individual (R)- and (S)-enantiomers from a racemic mixture. nih.gov
Analytical Methods for Enantiomeric Excess Determination
Several analytical techniques are used to determine the enantiomeric excess of (R)-Bambuterol hydrochloride.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining enantiomeric purity. researchgate.netresearchgate.netresearchgate.net Using a chiral stationary phase, such as a Daicel CHIRALCEL OJ-H column, allows for the separation and quantification of the (R)- and (S)-enantiomers. wiley.com The enantiomeric excess can then be calculated from the relative peak areas. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive LC-MS/MS method has been developed for the simultaneous chiral analysis of bambuterol, its intermediate monocarbamate bambuterol, and its active metabolite terbutaline in human plasma. sigmaaldrich.com This technique utilizes an Astec Chirobiotic T column for separation and a tandem mass spectrometer for detection, offering high sensitivity with low limits of quantification. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the absolute configuration of the separated enantiomers. researchgate.net
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| Chiral HPLC | Enantiomeric excess determination and preparative separation | Utilizes chiral stationary phases (e.g., Chiralpak AD, Chiralcel OJ-H) | researchgate.netresearchgate.netnih.govresearchgate.netwiley.com |
| LC-MS/MS | Simultaneous chiral analysis of bambuterol and its metabolites | High sensitivity and specificity | sigmaaldrich.com |
| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute configuration | Measures differential absorption of circularly polarized light | researchgate.net |
Comparative Synthetic Strategies for Chiral β2-Adrenoceptor Agonists
The synthetic strategies for (R)-Bambuterol hydrochloride are part of a broader effort to produce enantiomerically pure β2-adrenoceptor agonists. researchgate.net The (R)-enantiomers of many β2-agonists, including terbutaline and salbutamol, are generally more active than their (S)-counterparts. researchgate.netresearchgate.net
The synthesis of (R)-terbutaline, the active metabolite of (R)-bambuterol, also relies on asymmetric synthesis. wikipedia.orgresearchgate.netjst.go.jp One approach involves the asymmetric transfer hydrogenation of a chloroketone intermediate using a ruthenium(II) complex with a chiral ligand. jst.go.jp This highlights a common theme in the synthesis of chiral β2-agonists: the use of stereoselective reduction of a ketone as the key step to establish the chiral center.
The development of these synthetic methods is driven by the understanding that single-enantiomer drugs can offer improved therapeutic profiles. google.com The strategies employed for (R)-Bambuterol hydrochloride, from asymmetric reduction to chiral separation, are representative of the chemical ingenuity applied to the synthesis of modern chiral pharmaceuticals.
Butyrylcholinesterase-Mediated Hydrolysis of (R)-Bambuterol and Intermediate Metabolites
The principal pathway for the bioactivation of bambuterol is hydrolysis mediated by butyrylcholinesterase (BChE, EC 3.1.1.8), an enzyme found in plasma and various tissues, including the lung. taylorandfrancis.comnih.govnih.gov Bambuterol, a bis-N,N-dimethylcarbamate, is sequentially hydrolyzed to its active metabolite, terbutaline. patsnap.commdpi.com This process involves the formation of an intermediate monocarbamate metabolite. mdpi.comhelsinki.fi The interaction is complex, as bambuterol and its metabolites also act as inhibitors of BChE, which slows their own hydrolysis and contributes to a prolonged duration of action. taylorandfrancis.comacs.org
The hydrolysis of bambuterol by human butyrylcholinesterase is markedly stereoselective. Research demonstrates that the hydrolysis kinetics for both the parent compound, bambuterol, and its monocarbamate (MONO) intermediate are enantioselective. nih.govresearchgate.net The (R)-enantiomer of each compound is hydrolyzed at a significantly faster rate than the corresponding (S)-enantiomer. nih.gov
| Compound | Relative Hydrolysis Rate by BChE | Reference |
|---|---|---|
| (R)-Bambuterol | ~4-5 times faster than (S)-Bambuterol | nih.govresearchgate.net |
| (R)-Monocarbamate Bambuterol | ~4 times faster than (S)-Monocarbamate Bambuterol | nih.govresearchgate.net |
During the sequential hydrolysis of bambuterol, the intermediate monocarbamate (MONO) metabolites are formed. mdpi.com These metabolites are not merely transient products; they actively contribute to the inhibition of BChE. nih.govresearchgate.net While the enzyme inhibition rates of the (R)- and (S)-monocarbamates are substantially slower (approximately 15-fold) than their parent bambuterol enantiomers, they still produce significant BChE inhibition at physiologically relevant concentrations. nih.gov
Role of Other Esterases and Oxidative Metabolic Pathways in Prodrug Activation
While BChE is the primary enzyme responsible for the hydrolytic activation of bambuterol, other metabolic pathways also contribute to the formation of terbutaline. taylorandfrancis.comnih.gov Minor contributions from other esterases in the blood cannot be entirely ruled out. nih.gov
In addition to hydrolysis, bambuterol undergoes oxidative metabolism, primarily in the liver, which serves as an alternative bioactivation route. researchgate.netwuxiapptec.com This pathway involves cytochrome P-450-dependent oxidases that generate new lipophilic, N-demethylated derivatives. helsinki.firesearchgate.net These oxidized intermediates are unstable and can then spontaneously decompose to release the active metabolite, terbutaline. taylorandfrancis.comhelsinki.fi This dual mechanism of slow, BChE-mediated hydrolysis and parallel oxidative metabolism contributes to the sustained release of terbutaline and the long duration of action of bambuterol. taylorandfrancis.comresearchgate.net
In Vitro and Preclinical Species Variability in Hydrolytic Rates
Significant variability in the rate of bambuterol hydrolysis has been observed across different species. nih.govscirp.org In vitro studies using blood from various laboratory animals and humans have highlighted these substantial differences. nih.gov
The rate of hydrolysis of bambuterol to its monocarbamate derivative and subsequently to terbutaline shows large species-specific variations. For instance, the BChE activity in blood from some human subjects was found to be up to 15 times greater than that in blood from male rats. nih.gov Notable differences in hydrolytic rates have been documented between humans, guinea pigs, rats, mice, dogs, and rabbits. nih.gov An exception appears to be the rabbit, where the kinetics of hydrolysis differ from that of other species studied. nih.gov This inter-species variability in esterase activity is a critical consideration when extrapolating preclinical data to human clinical outcomes. scirp.orgscirp.org
| Species | Relative Hydrolytic Activity (Compared to Male Rat) | Reference |
|---|---|---|
| Human | Up to 15-fold higher | nih.gov |
| Guinea Pig | Variable, but generally higher than rat | nih.gov |
| Rat (Male) | Baseline | nih.gov |
| Mouse | Variable | nih.gov |
| Dog | Variable | nih.gov |
| Rabbit | Different kinetic profile | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| (R)-Bambuterol hydrochloride |
| (S)-Bambuterol |
| (R)-Monocarbamate Bambuterol |
| (S)-Monocarbamate Bambuterol |
| Terbutaline |
Preclinical Pharmacodynamic Investigations
β2-Adrenoceptor Agonant Activity and Intracellular Signaling Mechanisms
The foundational mechanism of (R)-bambuterol's therapeutic effect lies in the activity of its metabolite, (R)-terbutaline, as a β2-adrenoceptor agonist. This interaction initiates a cascade of intracellular events culminating in smooth muscle relaxation.
(R)-bambuterol itself is inactive; it requires metabolic conversion to (R)-terbutaline to exert its pharmacological effects. The activity of β2-agonists is highly stereoselective, with the (R)-enantiomer being responsible for the therapeutic effects. The (R)-terbutaline metabolite selectively binds to and activates β2-adrenergic receptors located on the surface of airway smooth muscle cells.
The activation of the β2-adrenoceptor by (R)-terbutaline stimulates the Gs alpha subunit of its associated G-protein. This, in turn, activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.
This rise in cAMP serves as a crucial second messenger, activating cAMP-dependent protein kinase A (PKA). PKA then phosphorylates several target proteins within the cell, which ultimately leads to a decrease in intracellular calcium concentrations. The combination of reduced intracellular calcium and the activation of myosin light-chain phosphatase results in the relaxation of airway smooth muscle, leading to bronchodilation. Recent studies have also indicated that terbutaline (B1683087) can augment memory T helper 17 (Th17) cells in a PKA-dependent manner, suggesting its interaction with inflammatory pathways. nih.gov
Bronchodilatory Efficacy in Animal Models
Preclinical animal models are essential for evaluating the in vivo efficacy of potential anti-asthmatic compounds. These models aim to simulate key features of human asthma, such as bronchoconstriction and airway inflammation.
While (R)-bambuterol hydrochloride has been developed as an anti-asthmatic agent, specific preclinical studies detailing its efficacy in established in vivo asthma models, such as those using ovalbumin-sensitized guinea pigs or mice, were not identified in a comprehensive literature review. Such models are standard for assessing bronchodilatory and anti-inflammatory effects, where parameters like lung resistance (RL) and dynamic lung compliance (Cdyn) are measured following an allergen challenge. For instance, in a study involving a different β2-agonist, formoterol, oral administration protected against ovalbumin-induced increases in RL and reductions in Cdyn in sensitized guinea pigs. Similar investigations would be required to quantify the specific in vivo anti-asthmatic profile of (R)-bambuterol.
The therapeutic rationale for developing the single (R)-enantiomer of bambuterol (B1223079) is based on the principle that the desired β2-agonist activity resides in the (R)-enantiomer of its metabolite, terbutaline. The (S)-enantiomer is considered inactive in this regard.
Direct preclinical in vivo comparisons of the bronchodilatory potency of (R)-bambuterol versus racemic bambuterol are not widely available. However, in vitro studies on the active metabolite, terbutaline, provide strong evidence for stereoselective potency. As noted previously, experiments on isolated guinea-pig tracheal tissue revealed a dramatic difference in the relaxing effect of the terbutaline enantiomers.
| Enantiomer | Relative Potency | Pharmacological Activity |
|---|---|---|
| (-)-Terbutaline | >3,000x | β2-Adrenoceptor Agonist |
| (+)-Terbutaline | 1x | Negligible Agonist Effect |
This significant difference in in vitro potency suggests that the bronchodilatory effect of racemic bambuterol is almost exclusively due to the (R)-terbutaline formed after metabolism. Therefore, using the pure (R)-enantiomer prodrug, (R)-bambuterol, allows for the administration of the active compound without the isomeric ballast of the inactive (S)-enantiomer.
Exploratory Pharmacodynamic Studies in Other Preclinical Systems
Beyond its primary application in respiratory disease, the pharmacodynamic properties of (R)-bambuterol have been investigated in other preclinical models, revealing potential anti-inflammatory effects. A notable example is its evaluation in a mouse model of ulcerative colitis.
In a study utilizing dextran (B179266) sulfate (B86663) sodium (DSS) to induce acute colitis in mice, the therapeutic effects of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture of bambuterol were compared. The results demonstrated that (R)-bambuterol was significantly more effective at ameliorating the severity of colitis than either the racemic mixture or the (S)-enantiomer. Key findings included improvements in body weight loss, the disease activity index (DAI), colon length, and histopathological manifestations.
Furthermore, (R)-bambuterol treatment led to a significant reduction in the levels of inflammatory cytokines, such as IL-6 and IL-17, and diminished the infiltration of macrophages in the colon tissue. The expression of phosphorylated STAT3 (p-STAT3), a key protein in inflammatory signaling pathways, was also decreased in a dose-dependent manner. These findings suggest that (R)-bambuterol possesses potent anti-inflammatory properties mediated through the β2AR pathway, offering a potential new therapeutic avenue for inflammatory bowel disease.
| Parameter | (R)-Bambuterol Effect | (RS)-Bambuterol Effect | (S)-Bambuterol Effect |
|---|---|---|---|
| Disease Activity Index (DAI) | Significant Reduction | Moderate Reduction | Minimal Reduction |
| Colon Length Shortening | Significantly Attenuated | Moderately Attenuated | Minimally Attenuated |
| Inflammatory Cytokine Levels (IL-6, IL-17) | Significant Decrease | Moderate Decrease | Minimal Decrease |
| Macrophage Infiltration | Significantly Reduced | Moderately Reduced | Minimally Reduced |
| p-STAT3 Expression | Dose-Dependent Decrease | Less Pronounced Decrease | No Significant Change |
Preclinical Pharmacokinetic and Metabolic Profile Analysis
Absorption, Distribution, and Elimination in Animal Models
The behavior of (R)-bambuterol hydrochloride after administration has been characterized in several preclinical species to understand how it is absorbed, distributed to various tissues, and ultimately removed from the body.
Studies have been conducted to compare the pharmacokinetic profile of the single (R)-enantiomer of bambuterol (B1223079) with its racemic mixture in animal models such as rats and beagle dogs. nih.gov A key study investigating the compounds after single intravenous and oral doses found that the pharmacokinetic profiles were largely comparable. nih.gov
After a single intravenous administration in these species, no significant differences were observed in the pharmacokinetic data between the (R)-enantiomer and the racemate. nih.gov Furthermore, when the same oral doses of the (R)-enantiomer and the racemic mixture were administered, all measured pharmacokinetic parameters were found to be equivalent. nih.gov In beagle dogs, the bioavailability of both the pure (R)-enantiomer and the racemate was comparable and considered relatively high. nih.gov These findings suggest that the pharmacokinetic behavior of the (R)-enantiomer does not significantly differ from the racemic mixture in these preclinical models. nih.gov However, some species- and administration route-dependent differences were noted in clearance and apparent distribution volume. nih.gov
| Parameter | Observation in Rats and Beagle Dogs | Reference |
|---|---|---|
| Intravenous Administration | No significant differences in pharmacokinetic data between (R)-enantiomer and racemate. | nih.gov |
| Oral Administration | All pharmacokinetic parameters were equivalent between (R)-enantiomer and racemate. | nih.gov |
| Bioavailability (Beagle Dogs) | Comparable and relatively high for both (R)-enantiomer and racemate. | nih.gov |
The liver plays a central role in the metabolism of bambuterol. nih.gov Investigations into the transformation and excretion pathways have revealed that liver transformation is the major route of metabolism for both the (R)-enantiomer and racemic bambuterol. nih.gov
Studies involving the collection of bile from cannulated animal models demonstrated that the bile transformation processes for the two compounds were similar. nih.gov This indicates that the route of excretion into bile is a significant pathway following hepatic metabolism. The similarity in bile transformation further supports the observation that the (R)-enantiomer and the racemate are handled by the body in a comparable manner. nih.gov
Comprehensive Metabolite Identification and Characterization
Bambuterol undergoes a complex series of biotransformations, leading to the formation of its active metabolite, terbutaline (B1683087), and other metabolic products.
The biotransformation of bambuterol is multifaceted, involving several key enzymatic reactions. The primary step in the activation of this prodrug is hydrolysis of its carbamate (B1207046) groups, a reaction catalyzed predominantly by plasma cholinesterase, to yield terbutaline. jefferson.edu
In addition to hydrolysis, bambuterol is subject to extensive oxidative metabolism in the liver. fliphtml5.com Studies using rat liver microsomes have identified several major Phase I metabolic pathways, including oxygenation (specifically hydroxylation) and demethylation. fliphtml5.com These oxidative reactions are followed by hydrolysis to form terbutaline. jefferson.edu
Following the formation of the active metabolite terbutaline, further Phase II metabolism occurs. In rats, terbutaline is extensively metabolized via glucuronidation, forming a glucuronic acid conjugate that is eliminated through both bile and urine. nih.gov In dogs, a different Phase II pathway is observed, with terbutaline being metabolized into a sulphate conjugate, which is then excreted. nih.gov
Preclinical studies have led to the identification of several metabolites of bambuterol. An investigation into the oxidative metabolism of racemic bambuterol in rat liver microsomes successfully identified six distinct metabolites. fliphtml5.com
The identification process was facilitated by using an equimolar mixture of deuterium-labeled and unlabeled bambuterol, which allowed for clear recognition of drug-related products by mass spectrometry. fliphtml5.com The metabolites discovered were formed through the pathways of hydroxylation, demethylation, and subsequent hydrolytic reactions. fliphtml5.com It was also noted that the demethylated metabolites were chemically unstable under physiological conditions. fliphtml5.com This complex biotransformation process is believed to contribute to the long duration of action of bambuterol. fliphtml5.com
Prodrug Conversion Rate and Factors Influencing Active Metabolite Formation
Bambuterol is a prodrug designed for the slow, sustained release of its active moiety, terbutaline. washington.edu The rate and extent of this conversion are influenced by several physiological factors.
The conversion process is not entirely efficient. Studies have shown that only a fraction of the administered bambuterol dose is ultimately converted to terbutaline. For instance, after intravenous administration, approximately one-third (36%) of the bambuterol dose was found to be converted to terbutaline. washington.edu The slow generation of terbutaline from bambuterol results in a plasma profile with minimal fluctuation, which is a key pharmacokinetic advantage. washington.edunih.gov
The primary factor influencing the conversion is the activity of enzymes that catalyze the hydrolysis, mainly plasma cholinesterase (pChE) or butyrylcholinesterase (BChE). jefferson.edunih.gov Genetic variations in these enzymes can impact the rate of metabolism. nih.gov In addition to direct hydrolysis, bambuterol is also processed through oxidative metabolism in the liver by cytochrome P-450-dependent oxidases, which creates intermediate metabolites that are then hydrolyzed to terbutaline. nih.gov This multi-step activation process, involving both hydrolysis and oxidation, contributes to the slow and controlled formation of the active metabolite. fliphtml5.com
Structure Activity Relationships and Prodrug Design Principles
Stereochemical Impact on Prodrug Efficacy and Enzyme Interactions
The conversion of bambuterol (B1223079) to its active metabolite, terbutaline (B1683087), is primarily catalyzed by butyrylcholinesterase (BChE). nih.govmdpi.com This enzymatic process is highly stereoselective, favoring one enantiomer over the other.
Research has consistently demonstrated that the hydrolysis kinetics of bambuterol are enantioselective, with the (R)-enantiomer being hydrolyzed approximately four to five times faster than the (S)-enantiomer by human BChE. nih.govnih.govnih.gov This preference for the (R)-enantiomer extends to the inhibition of BChE, where the inhibition rate constants for (R)-bambuterol are about five times higher than those for the (S)-enantiomer. nih.govresearchgate.net This stereoselectivity is attributed to the specific interactions between the enantiomers and the active site of the enzyme. nih.gov
The stereoselective interaction is not limited to BChE. Studies with acetylcholinesterase (AChE) have also shown a preference for the (R)-enantiomer, although bambuterol is a much more potent inhibitor of BChE. nih.govnih.gov The high specificity of bambuterol for BChE over AChE is thought to be due to differences in the structure of the choline-binding site between the two enzymes. mdpi.com
| Compound | Enzyme | Parameter | Value |
| (R)-Bambuterol | Human BChE | Inhibition Rate Constant | ~5 times higher than (S)-Bambuterol nih.govnih.gov |
| (S)-Bambuterol | Human BChE | Inhibition Rate Constant | ~5 times lower than (R)-Bambuterol nih.govnih.gov |
| (R)-Bambuterol | Human BChE | Hydrolysis Rate | ~4 times faster than (S)-Bambuterol nih.gov |
| (S)-Bambuterol | Human BChE | Hydrolysis Rate | ~4 times slower than (R)-Bambuterol nih.gov |
| Racemic Bambuterol | BChE | IC50 | 3 x 10⁻⁹ M mdpi.comresearchgate.net |
| Racemic Bambuterol | AChE | IC50 | 3 x 10⁻⁵ M mdpi.comresearchgate.net |
Rational Design of Bambuterol Analogues for Modified Biological Activities
The understanding of bambuterol's structure-activity relationships has spurred the rational design of analogues with modified biological activities. nih.gov A primary goal of these efforts is to develop potent and selective BChE inhibitors, which have potential therapeutic applications beyond asthma, such as in the treatment of Alzheimer's disease where BChE activity is elevated. mdpi.comnih.gov
One approach involves modifying the carbamate (B1207046) groups and the aliphatic amine portion of the bambuterol molecule. nih.gov For instance, the synthesis of thirteen bambuterol analogues led to the identification of two derivatives, BD-6 and BD-11, which exhibited similar BChE inhibitory efficacy to bambuterol but with potentially enhanced lipophilicity, which could improve penetration across the blood-brain barrier. nih.gov Another study focused on creating rivastigmine-bambuterol hybrids, aiming to combine the pharmacophoric features of both molecules to achieve high BChE selectivity. mdpi.com The resulting hybrid, MTR-1, and its analogues were found to be more potent inhibitors of BChE compared to AChE, with one analogue, MTR-3, showing high BChE selectivity and a longer duration of inhibition than bambuterol. mdpi.com
These studies underscore the principle that systematic structural modifications can be used to fine-tune the pharmacological properties of bambuterol-based compounds. drugdesign.org By altering specific molecular fragments, researchers can modulate enzyme inhibitory potency, selectivity, and pharmacokinetic properties to develop novel therapeutic agents. mdpi.comnih.gov
Strategies for Optimized Prodrug Bioactivation and Targeted Delivery
Optimizing the bioactivation and targeted delivery of bambuterol is crucial for maximizing its therapeutic effect while minimizing potential side effects. nih.govresearchgate.net As a prodrug, bambuterol's design inherently incorporates a strategy for sustained release of the active drug, terbutaline. nih.gov The slow hydrolysis by BChE in the plasma and tissues ensures a prolonged duration of action. nih.govdrugbank.com
Further optimization can be achieved by considering the enzymes involved in its metabolism. While BChE is the primary enzyme for the hydrolytic conversion of bambuterol, cytochrome P450-dependent oxidases in the liver also contribute to its metabolism to terbutaline. researchgate.net Additionally, paraoxonase-1 (PON1), another plasma esterase, can interact with bambuterol, although it appears to act as a competitive inhibitor rather than a hydrolyzing enzyme. nih.govresearchgate.net A comprehensive understanding of the interplay between these enzymes is essential for predicting and optimizing the pharmacokinetic profile of bambuterol and its analogues. nih.govnih.gov
Targeted delivery strategies aim to increase the concentration of the active drug at its site of action, such as the lungs in the case of asthma treatment. nih.gov The prodrug approach itself contributes to this by altering the tissue distribution of the parent compound. nih.gov Modern prodrug design principles often involve targeting specific enzymes or transporters that are highly expressed in the target tissue to achieve site-selective drug release. researchgate.netmdpi.com For bambuterol, its reliance on BChE for activation, an enzyme present in the lungs, facilitates the local release of terbutaline. nih.govresearchgate.net Future strategies could involve designing bambuterol analogues that are even more efficiently activated by lung-specific enzymes or are substrates for transporters that facilitate their uptake into bronchial smooth muscle cells.
Advanced Computational Chemistry and Quantum Chemical Studies
Molecular Structure and Reactivity Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (R)-Bambuterol hydrochloride, DFT calculations, particularly using methods like RB3LYP with a 6–31 + G (d) basis set, have been employed to determine its optimized geometry and to analyze its structural and reactivity features. researchgate.netnih.gov Such studies reveal that in the optimized structure of bambuterol (B1223079) hydrochloride, the phenyl ring can exhibit some distortion, with ring angles at substitution points being greater than the typical 120 degrees. researchgate.net
The electronic properties of a molecule are fundamental to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
Global reactivity parameters are calculated from HOMO and LUMO energies to quantify the chemical reactivity and stability of the molecule. researchgate.netnih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.netnih.gov For instance, a high electrophilicity index points to a molecule's propensity to act as an electrophile. nih.gov These parameters for bambuterol hydrochloride indicate its potential for intramolecular charge transfer and its capacity to interact with and bind to its biological targets, such as β-adrenergic receptors. researchgate.net
Table 1: Global Reactivity Parameters for Bambuterol Hydrochloride researchgate.netresearchgate.net
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.642 | - |
| LUMO Energy | ELUMO | -1.041 | - |
| Energy Gap | ΔE | 5.601 | ELUMO - EHOMO |
| Ionization Potential | I | 6.642 | -EHOMO |
| Electron Affinity | A | 1.041 | -ELUMO |
| Electronegativity | χ | 3.841 | -(EHOMO + ELUMO)/2 |
| Chemical Potential | µ | -3.841 | (EHOMO + ELUMO)/2 |
| Chemical Hardness | η | 2.800 | (ELUMO - EHOMO)/2 |
| Softness | S | 0.178 | 1/(2η) |
| Electrophilicity Index | ω | 2.632 | µ²/ (2η) |
| Max. Charge Acceptance | Nmax | 1.203 | - |
Note: Data derived from DFT calculations at the RB3LYP/6–31 + G (d) level.
The nature of non-covalent interactions, such as hydrogen and halogen bonds, is crucial for understanding drug-receptor binding and molecular recognition. researchgate.net Computational methods like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analyses are used to investigate these interactions in bambuterol hydrochloride. researchgate.netnih.gov These analyses provide detailed information about the strength and nature of intramolecular and intermolecular bonds. researchgate.netnih.gov For bambuterol hydrochloride, studies have identified potential sites for hydrogen bonding involving hydrogen atoms and negative potential sites on oxygen and chlorine atoms. researchgate.net The presence of the chlorine atom also allows for the possibility of halogen bonding, which can contribute to its binding affinity and specificity in biological systems. researchgate.net
In Silico Modeling of Ligand-Receptor Interactions and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in understanding the binding mode of (R)-Bambuterol hydrochloride to its target, the β2-adrenergic receptor. drugbank.com Docking simulations can identify key amino acid residues in the receptor's binding site that interact with the drug molecule. uwec.edu These interactions often involve the intermolecular bonds identified through quantum chemical studies, such as hydrogen bonds. uwec.edu For bambuterol hydrochloride, docking studies help to elucidate how it fits into the binding pocket of the receptor, revealing the specific interactions that are responsible for its agonistic activity. researchgate.netresearchgate.net Furthermore, molecular docking has been used to investigate the inhibitory interactions of bambuterol with other enzymes, such as butyrylcholinesterase. researchgate.net
Integration into Computer-Aided Drug Design Methodologies
The computational studies on (R)-Bambuterol hydrochloride are integral components of Computer-Aided Drug Design (CADD). microbenotes.com CADD methodologies leverage computational power to accelerate the drug discovery and development process by identifying and optimizing lead compounds. microbenotes.combarc.gov.in
The process typically involves:
Target Identification and Validation: Confirming the role of a biological target (e.g., β2-adrenergic receptor) in a disease.
Lead Identification: Using techniques like virtual screening and molecular docking to identify potential drug candidates from large compound libraries. microbenotes.com
Lead Optimization: Refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. microbenotes.com
The DFT analysis of electronic properties and reactivity parameters of (R)-Bambuterol hydrochloride provides a quantitative basis for structure-activity relationship (SAR) studies. microbenotes.com By understanding how modifications to the molecular structure affect its electronic properties and reactivity, medicinal chemists can rationally design new derivatives with improved therapeutic profiles. nih.gov Similarly, molecular docking simulations guide the optimization process by predicting how structural changes will affect the binding affinity and interaction with the target receptor. microbenotes.combarc.gov.in These computational approaches reduce the time and cost associated with traditional trial-and-error methods in drug discovery. microbenotes.com
Analytical Methodologies for Chemical and Biological Research
Advanced Chromatographic Separation and Quantification Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are pivotal techniques for the separation, quantification, and analysis of (R)-Bambuterol hydrochloride and its related substances. These methods offer high resolution and sensitivity for analyzing the compound in bulk forms, pharmaceutical preparations, and biological matrices.
Chiral Separation: A significant application of HPLC is the enantioselective analysis of bambuterol (B1223079). Due to the stereoisomeric nature of the molecule, separating the (R)- and (S)-enantiomers is crucial. Studies have successfully developed methods for the direct separation of bambuterol enantiomers using various commercial chiral stationary phases (CSPs). nih.govresearchgate.netcsfarmacie.czchiralpedia.com One of the most effective separations has been achieved on an amylose-based Chiralpak AD column. nih.govresearchgate.net Another approach utilizes a macrocyclic glycopeptide teicoplanin column, which has been validated for the simultaneous stereoselective analysis of bambuterol and its active metabolite, terbutaline (B1683087), enantiomers in plasma. nih.govmdpi.com
Reversed-Phase Chromatography: Reversed-phase HPLC (RP-HPLC) is widely employed for the routine quantification of bambuterol. These methods typically use C18 or cyano columns and are often used as stability-indicating assays to separate bambuterol from its degradation products, primarily terbutaline. nih.govrsc.org For instance, a method using an Inertsil ODS C-18 column with a gradient mobile phase of phosphate buffer, methanol, and acetonitrile has been developed for the simultaneous determination of bambuterol hydrochloride and montelukast sodium in tablets. nih.gov The retention time for bambuterol hydrochloride in this method was 5.8 minutes. nih.gov Another study utilized a Kinetex C18 column with a mobile phase of methanol and phosphate buffer for separating bambuterol from terbutaline. rsc.org
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine. nih.gov This method involved sample extraction with ethyl acetate and separation on a C18 column with a gradient elution. nih.gov
The following table summarizes various HPLC and UHPLC methods developed for the analysis of bambuterol.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | Chiral HPLC | Chiral LC-MS/MS | RP-HPLC | RP-HPLC |
| Stationary Phase | Amylose (B160209) Chiralpak AD | Macrocyclic glycopeptide teicoplanin | Inertsil ODS C-18 (250x4.6 mm, 5 µm) | Waters, X-bridge C-18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Systematically studied compositions | 20mM ammonium acetate solution-methanol (10:90, v/v) | Gradient: A) 0.025 M NaH₂PO₄ buffer: methanol (85:15), B) acetonitrile:methanol (85:15) | Acetonitrile:Phosphate buffer pH 5.0 (25:75 v/v) |
| Flow Rate | Not Specified | 0.4 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV | ESI-MS/MS | UV at 218 nm | UV at 217 nm |
| Retention Time | Not Specified | Not Specified | 5.8 min | 2.35 min |
| Application | Direct enantiomeric separation | Simultaneous analysis of bambuterol and terbutaline enantiomers in plasma | Simultaneous determination with montelukast sodium in tablets | Estimation in bulk pharmaceutical dosage form |
| Reference | nih.govresearchgate.net | nih.gov | nih.gov | semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive method for the analysis of (R)-Bambuterol hydrochloride, particularly in biological samples like urine. dshs-koeln.dersc.org However, due to the low volatility of bambuterol, a critical derivatization step is required to improve its gas chromatographic performance. dshs-koeln.deweber.husemanticscholar.org
Sample Preparation and Derivatization: For analysis in biological matrices, a hydrolysis procedure, such as acid hydrolysis, is often necessary to deconjugate bambuterol and its metabolites before extraction. dshs-koeln.de Following hydrolysis, the analytes are typically extracted using an organic solvent mixture like ether/isopropanol. dshs-koeln.de
The most common derivatization technique for bambuterol is silylation. (R,S)-Bambuterol can be analyzed as its trimethylsilyl derivative. researchgate.net Another effective approach involves derivatization with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA). dshs-koeln.de This process replaces active hydrogen atoms in the molecule, increasing its volatility and making it suitable for GC analysis. weber.hu
A validated GC-MS method for bambuterol in human urine reported a limit of detection of 0.50 ng. dshs-koeln.de
The table below outlines a typical GC-MS methodology for bambuterol analysis.
| Parameter | Description |
| Sample Preparation | Acid hydrolysis, followed by liquid-liquid extraction with ether/isopropanol (9/1). |
| Derivatization Reagents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / N-methyl-bis(trifluoroacetamide) (MBTFA). |
| GC Column | HP-5 cross-linked capillary column (25m x 0.2mm x 0.33µm). |
| Injector Temperature | 250°C. |
| Oven Temperature Program | 180°C → 10°C/min to 220°C → 5°C/min to 260°C → 10°C/min to 280°C. |
| Mass Spectrometry | Chemical Ionization (CI) with ammonia as the reagent gas or Electron Impact (EI). |
| Application | Screening and confirmation of bambuterol and its metabolites in human urine. |
| Reference | dshs-koeln.deresearchgate.net |
Spectroscopic and Spectrometric Characterization Methods
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative analysis of Bambuterol hydrochloride in bulk and pharmaceutical dosage forms. orientjchem.orgresearchgate.netuniquepubinternational.comijrpr.com The method relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.
The maximum absorbance (λmax) for Bambuterol hydrochloride is consistently observed at approximately 264-265 nm in a variety of solvents, including methanol, distilled water, and various aqueous buffers (pH 1.2, 6.8, and 7.4). orientjchem.orgscispace.com The method demonstrates good linearity over specific concentration ranges, adhering to the Beer-Lambert law. Validation studies have confirmed that these spectrophotometric methods are accurate, precise, and suitable for routine quality control analysis. orientjchem.orguniquepubinternational.comijrpr.com
The following table summarizes the parameters for UV-Visible spectrophotometric analysis of Bambuterol hydrochloride.
| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methanol | 265 | 40 - 240 | 0.999 | orientjchem.org |
| Distilled Water | 264 | 200 - 1000 | 0.9990 | researchgate.netuniquepubinternational.com |
| pH 1.2 Buffer | 264 | Not Specified | >0.99 | scispace.com |
| pH 6.8 Buffer | 264 | Not Specified | >0.99 | scispace.com |
| 90% v/v Ethanol | 265 | Not Specified | >0.99 | scispace.com |
Mass Spectrometry (MS/MS, Q-TOF MS) for Metabolite and Compound Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of (R)-Bambuterol hydrochloride, its metabolites, and degradation products. researchgate.netrsc.org High-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. rsc.orgnih.gov
Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent ion, which provides critical information for structural elucidation. americanpharmaceuticalreview.com Studies on bambuterol have utilized LC-MS-QTOF and MS/MS to identify numerous degradation products formed under various stress conditions (acidic, basic, oxidative, and photolytic). rsc.org For degradation products present in very small quantities, where isolation for NMR is not feasible, LC-MS/MS fragmentation analysis is the primary method for characterization. rsc.org
In pharmacokinetic studies, LC-MS/MS is the gold standard for quantifying low concentrations of (R)-bambuterol and its active metabolite, (R)-terbutaline, in biological fluids. nih.govnih.gov These methods often employ positive electrospray ionization (ESI) and operate in the multiple reaction monitoring (MRM) mode for maximum sensitivity and selectivity. nih.gov Metabolic pathways of (R)-bambuterol, including hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation, have been successfully investigated using these advanced mass spectrometric techniques. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of (R)-Bambuterol hydrochloride and its related compounds. hyphadiscovery.comuobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of the molecule. Both solution-state and solid-state NMR have been applied to the analysis of bambuterol.
Solution-State NMR: One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are used for basic structural confirmation. rsc.orgnih.govichemical.com For more complex structural problems, such as identifying the exact structure of degradation products, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orghyphadiscovery.com These techniques help establish through-bond connectivities between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous structure assignment.
Quantitative ¹H-NMR (qNMR) has also been developed as a stability-indicating assay for bambuterol hydrochloride. nih.gov Using deuterium oxide (D₂O) as the solvent and an internal standard like phloroglucinol, this method can accurately quantify the compound. The singlet signal at 2.9 ppm is typically used for the quantification of bambuterol. nih.gov
Solid-State NMR: Solid-state ¹³C NMR spectroscopy has been utilized for the non-destructive quantification of bambuterol hydrochloride in formulated products. nih.govmdpi.com This technique can distinguish between different solid forms (polymorphs) and quantify the active ingredient directly in a tablet without the need for extraction. The protocol involves comparing the intensity of an aromatic signal from bambuterol hydrochloride with a reference peak from an excipient, such as magnesium stearate. nih.gov
Circular Dichroism and X-ray Crystallography for Absolute Configuration
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical research and development. For (R)-Bambuterol hydrochloride, a combination of Circular Dichroism (CD) spectroscopy and single-crystal X-ray crystallography has been employed to unequivocally establish its stereochemistry. nih.gov
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption provides information about the molecule's three-dimensional structure. In the analysis of (R)-Bambuterol hydrochloride, CD spectroscopy was utilized to investigate its optical properties. The resulting spectrum, characterized by specific Cotton effects, served as a key indicator of the compound's absolute configuration, confirming the R-enantiomer. nih.gov
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a crystalline compound. registech.comresearchgate.netwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
Enzyme Kinetic Assay Development and Application
(R)-Bambuterol hydrochloride is known to interact with cholinesterases, acting as a prodrug that is metabolized to its active form, terbutaline. The development and application of enzyme kinetic assays are essential for characterizing the stereoselective nature of this interaction, particularly with butyrylcholinesterase (BChE), the primary enzyme responsible for its hydrolysis.
Assay Development
Enzyme kinetic assays for studying the interaction of (R)-Bambuterol with BChE are typically developed based on spectrophotometric methods. A widely used approach is a modified Ellman's method, which measures the activity of cholinesterases. In this assay, a chromogenic substrate, such as acetylthiocholine or butyrylthiocholine, is hydrolyzed by the enzyme, producing thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the change in absorbance at a specific wavelength (typically around 412 nm) over time.
To study the inhibitory effect of (R)-Bambuterol, the assay is performed in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, and kinetic parameters are determined to characterize the nature and potency of the inhibition.
Application in Stereoselective Inhibition Studies
Kinetic assays have been applied to investigate the stereoselective inhibition of human BChE by the enantiomers of bambuterol. Research has demonstrated that the hydrolysis kinetics of bambuterol are enantioselective. Specifically, the (R)-enantiomer of bambuterol is hydrolyzed approximately four times faster by BChE than the corresponding (S)-enantiomer.
Furthermore, studies focusing on the inhibition of cholinesterases have consistently shown that enzymes prefer inhibition by the (R)- over the (S)-enantiomer of bambuterol. nih.gov This stereoselectivity is attributed to the specific interactions between the enantiomers and amino acid residues within the active site of the enzyme. nih.gov The application of these kinetic assays allows for the quantification of this preference, providing crucial insights into the structure-activity relationship and the metabolic fate of the individual enantiomers. The data from these assays are fundamental for understanding the pharmacological profile of (R)-Bambuterol hydrochloride.
Method Validation and Quality Assurance in Analytical Research
The validation of analytical methods is a critical component of quality assurance in pharmaceutical research, ensuring that the methods are reliable, reproducible, and suitable for their intended purpose. For chiral compounds like (R)-Bambuterol hydrochloride, enantioselective methods are required, and their validation must adhere to stringent guidelines, such as those provided by the International Council for Harmonisation (ICH). nih.govich.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of bambuterol. Chiral HPLC methods have been developed for the direct separation of bambuterol enantiomers, often utilizing chiral stationary phases like amylose-based columns (e.g., Chiralpak AD). nih.govresearchgate.net The validation of these methods involves assessing several key parameters to ensure their performance.
Method Validation Parameters
The following tables summarize typical validation parameters for HPLC methods developed for the analysis of bambuterol.
Table 1: Linearity and Correlation This table displays the concentration range over which the analytical method provides a linear response and the corresponding correlation coefficient.
| Parameter | Value |
|---|---|
| Linearity Range | 10 - 80 µg/mL |
Table 2: Precision This table shows the precision of the method, expressed as the Relative Standard Deviation (% RSD) for repeated measurements.
| Parameter | Specification |
|---|
Table 3: Accuracy This table presents the accuracy of the method, typically determined through recovery studies at different concentration levels.
| Parameter | Range |
|---|
Table 4: Limits of Detection (LOD) and Quantitation (LOQ) This table indicates the lowest concentration of the analyte that can be reliably detected and quantified by the method.
| Parameter | Value |
|---|---|
| LOD | 0.014 - 1.36 µg/mL |
Quality Assurance
Quality assurance in the analysis of (R)-Bambuterol hydrochloride involves implementing a comprehensive system to guarantee the quality and integrity of the analytical data. This includes:
System Suitability Testing: Performed before each analysis to ensure the chromatographic system is performing adequately. Key parameters include resolution between the enantiomers, peak symmetry, and injection precision.
Use of Reference Standards: High-purity reference standards of (R)-Bambuterol hydrochloride are essential for calibration and verification.
Adherence to Standard Operating Procedures (SOPs): All analyses must be conducted following detailed and approved SOPs.
Documentation and Data Integrity: Meticulous documentation of all experimental procedures, results, and any deviations is crucial.
For chiral drug substances, ICH guidelines emphasize the need for an enantioselective assay as part of the specification to control the enantiomeric impurity (the (S)-enantiomer in this case). ich.org The identity tests should also be capable of distinguishing between the individual enantiomers and the racemic mixture. ich.org By implementing these validation and quality assurance principles, the analytical methods for (R)-Bambuterol hydrochloride can be considered robust, reliable, and fit for purpose in a regulated environment.
Conclusion and Future Academic Research Directions
Summary of Key Research Findings and Unresolved Questions
Research into (R)-Bambuterol hydrochloride has illuminated several key aspects of its pharmacology, primarily centered on its stereoselective metabolism. As a prodrug, bambuterol (B1223079) requires enzymatic conversion to its active metabolite, terbutaline (B1683087), to exert its therapeutic effect. Studies have consistently demonstrated that this bioactivation process is enantioselective.
Key research has established that the hydrolysis of bambuterol, mediated by the enzyme butyrylcholinesterase, occurs at a significantly faster rate for the (R)-enantiomer compared to its (S)-counterpart. Some studies indicate that the rate of inhibition of butyrylcholinesterase by (R)-bambuterol is approximately five times faster than that of the (S)-enantiomer. nih.govnih.gov This differential metabolism suggests that the administration of the pure (R)-enantiomer could lead to a more rapid onset of action and potentially a more predictable therapeutic response compared to the racemic mixture.
Preclinical investigations have suggested that (R)-Bambuterol may offer a superior therapeutic profile, with indications of greater efficacy and lower toxicity than the racemic form. researchgate.net This aligns with findings for other chiral β2-agonists, such as albuterol (salbutamol), where the (R)-enantiomer (levalbuterol) is responsible for the bronchodilatory effects, while the (S)-enantiomer may contribute to adverse effects. acs.org
Despite these foundational findings, several unresolved questions remain:
Clinical Efficacy and Safety of the Pure Enantiomer: While preclinical data is promising, there is a notable lack of published clinical trials that have specifically evaluated the efficacy and safety of (R)-Bambuterol hydrochloride in human subjects. nih.govnih.gov The therapeutic advantages of a single-enantiomer drug over its racemic predecessor are not always guaranteed and require robust clinical validation. researchgate.net
Pharmacokinetic and Pharmacodynamic Profile in Humans: A detailed characterization of the pharmacokinetic and pharmacodynamic profile of (R)-Bambuterol hydrochloride in diverse patient populations is yet to be fully elucidated. Understanding its absorption, distribution, metabolism, and excretion as a single agent is crucial for optimizing its therapeutic potential.
Potential for Chiral Inversion: The stability of the chiral center in (R)-Bambuterol hydrochloride in vivo is a critical question. Chiral inversion, the conversion of one enantiomer to its counterpart, could negate the benefits of administering a single isomer. nih.gov The extent to which (R)-Bambuterol undergoes chiral inversion in the human body has not been definitively established.
Long-term Effects: The long-term consequences of chronic administration of (R)-Bambuterol hydrochloride, including the potential for receptor desensitization and tachyphylaxis, remain to be investigated.
Prospective Research Avenues for (R)-Bambuterol Hydrochloride
The existing body of research and the remaining unanswered questions pave the way for several promising avenues of future investigation into (R)-Bambuterol hydrochloride.
Future research should prioritize the following:
Comparative Clinical Trials: Head-to-head, randomized, controlled clinical trials are essential to compare the efficacy, safety, and tolerability of (R)-Bambuterol hydrochloride against both the racemic mixture and a placebo. Such trials should assess key clinical endpoints in relevant patient populations with asthma and other respiratory conditions.
Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive pharmacokinetic studies are needed to delineate the absorption, distribution, metabolism, and excretion of (R)-Bambuterol hydrochloride in humans. These studies should also investigate the potential for drug-drug interactions and the influence of genetic polymorphisms in metabolizing enzymes like butyrylcholinesterase. Pharmacodynamic studies should aim to quantify the dose-response relationship and the time course of the bronchodilatory effects.
In Vivo Chiral Stability Assessment: Rigorous studies are required to determine the rate and extent of any in vivo chiral inversion of (R)-Bambuterol to (S)-Bambuterol. This is fundamental to confirming that the therapeutic benefits observed are indeed attributable to the (R)-enantiomer.
Exploration of Novel Formulations: Research into novel drug delivery systems for (R)-Bambuterol hydrochloride, such as inhalation formulations, could offer advantages in terms of targeted delivery to the lungs and a more rapid onset of action.
Broader Implications for Chiral Prodrug Design and Development
The study of (R)-Bambuterol hydrochloride offers valuable insights that extend beyond this specific compound, with broader implications for the design and development of other chiral prodrugs.
The key takeaways for the field include:
The Importance of Stereoselective Metabolism: The case of bambuterol underscores the critical importance of investigating the stereoselectivity of metabolic pathways for any chiral prodrug. Understanding how different enantiomers are processed by the body is fundamental to identifying the more active and potentially safer isomer for development.
Potential for Improved Therapeutic Index: The development of single-enantiomer prodrugs holds the promise of an improved therapeutic index. By eliminating the "isomeric ballast" of a less active or potentially harmful enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, thereby reducing the risk of dose-related side effects.
Challenges in Development: The development of a single-enantiomer drug from a previously marketed racemate, a process known as "chiral switching," is not without its challenges. These include the need for extensive clinical trials to demonstrate a clear therapeutic advantage over the racemate, as well as the increased cost of enantioselective synthesis or purification. researchgate.net
A Paradigm for Future Prodrugs: The research on (R)-Bambuterol can serve as a model for the development of other chiral prodrugs. The systematic investigation of stereoselective metabolism, preclinical efficacy and toxicity, and ultimately, rigorous clinical evaluation, provides a roadmap for bringing safer and more effective single-enantiomer therapies to the market.
Q & A
Q. What are the key physicochemical properties of Bambuterol hydrochloride relevant to experimental design?
Bambuterol hydrochloride’s physicochemical properties (e.g., solubility, stability) are critical for formulation and assay development. However, data gaps exist in publicly available safety sheets (e.g., melting point, water solubility) . To address this, researchers should:
- Conduct solubility studies in solvents like triacetin, Tween 80, or ethanol, as these show high compatibility with the compound .
- Use UV spectrophotometry (λ = 264 nm) or HPLC for quantitative analysis, ensuring calibration with validated reference standards .
- Validate stability under varying pH and temperature conditions using accelerated degradation protocols .
Q. What safety protocols are essential for handling Bambuterol hydrochloride in laboratory settings?
Bambuterol hydrochloride is classified as acutely toxic (oral Category 4) and poses chronic organ toxicity risks (H373) . Key precautions include:
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and maintain negative pressure in containment zones .
- PPE : Wear nitrile gloves (EN 374 compliant), sealed goggles, and lab coats to prevent dermal/oral exposure .
- Waste disposal : Segregate contaminated materials and incinerate at >1,000°C to prevent environmental release (H412) .
Q. How can researchers quantify Bambuterol hydrochloride in complex matrices (e.g., biological samples)?
Validated analytical methods are required due to interference from metabolites like terbutaline:
- Solid-phase extraction (SPE) followed by HPLC-UV or LC-MS/MS achieves >95% recovery from urine or plasma .
- Ratio difference spectrophotometry isolates Bambuterol signals from degradation products, with linearity confirmed at 5–50 µg/mL (R² > 0.999) .
- Include internal standards (e.g., salbutamol) to correct for matrix effects .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicological data (e.g., organ specificity)?
Discrepancies in toxicity profiles (e.g., liver vs. cardiac effects) may arise from species-specific metabolism or exposure duration . Mitigation strategies:
- Use in vitro hepatocyte/cardiomyocyte co-cultures to model organ crosstalk under chronic dosing (e.g., 28-day exposure at 1–10 µM) .
- Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., CYP450 isoforms) linked to toxicity .
- Validate findings against in vivo rodent models with histopathological endpoints .
Q. What experimental designs optimize self-microemulsifying drug delivery systems (SMEDDS) for Bambuterol hydrochloride?
SMEDDS enhances intestinal permeability but requires rigorous optimization:
- Pseudo-ternary phase diagrams identify optimal oil-surfactant-cosurfactant ratios (e.g., triacetin:Tween 80:ethanol at 3:5:2) .
- Evaluate drug release kinetics in pH 6.8 buffers using Franz diffusion cells, comparing SMEDDS to aqueous solutions (p<0.05, t-test) .
- Assess mucoadhesion via ex vivo porcine intestinal models with fluorescent tracers .
Q. How to analyze Bambuterol hydrochloride’s degradation pathways and stability in formulations?
Degradation to terbutaline under oxidative or hydrolytic conditions complicates shelf-life predictions:
Q. What methodologies assess Bambuterol hydrochloride’s environmental impact in ecotoxicology studies?
Despite low acute aquatic toxicity (Chronic 3), bioaccumulation risks require evaluation:
Q. How to investigate Bambuterol hydrochloride’s CNS effects despite limited blood-brain barrier penetration?
Chronic neuropathic pain relief (e.g., murine allodynia models) suggests indirect CNS modulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
